molecular formula C13H13N5O4S3 B2621735 N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 1903303-68-3

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2621735
CAS No.: 1903303-68-3
M. Wt: 399.46
InChI Key: ZCSVHTUZRRWGEQ-UHFFFAOYSA-N
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Description

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidinone core, a thiazole ring, and an acetamide moiety.

Properties

IUPAC Name

N-[5-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S3/c1-8(19)17-13-14-6-10(24-13)25(21,22)16-3-4-18-7-15-11-9(12(18)20)2-5-23-11/h2,5-7,16H,3-4H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSVHTUZRRWGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Thienopyrimidinone Derivatives

Compound ID Structure Highlights Yield (%) Melting Point (°C) Molecular Weight
8 2,3-Dimethoxyphenyl, thiophene-substituted 60 280–282 528
9 4-Chlorophenyl, thiophene-substituted 75 175–177 503
10 Phenylhydrazine-carbothioamide linker 60 240–242 441
11 Phenylimino-thiazolidinone hybrid 60 255–257 481

Key Observations :

  • Synthetic Efficiency : Compound 9 exhibits the highest yield (75%), likely due to the electron-withdrawing 4-chlorophenyl group enhancing reaction kinetics .
  • Thermal Stability : Compound 8 has the highest melting point (280–282°C), attributed to its rigid 2,3-dimethoxyphenyl group and extended conjugation.
  • Molecular Weight : Variations in substituents (e.g., thiophene vs. chlorophenyl) significantly alter molecular weights, impacting solubility and bioavailability.

Pharmacological Implications

While explicit data for the target compound are unavailable, analogs in demonstrate anti-breast cancer activity in vitro and in vivo. For example:

  • Compound 8 : Thiophene substitution may enhance interaction with hydrophobic kinase pockets, improving potency.
  • Compound 9 : The 4-chlorophenyl group could increase metabolic stability by resisting oxidative degradation .

Biological Activity

The compound N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a thiazole moiety, a sulfamoyl group, and a thieno[2,3-d]pyrimidine core. The molecular formula is C₁₅H₁₈N₄O₃S₂, with a molecular weight of approximately 358.46 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to thiazole and thieno[2,3-d]pyrimidine derivatives. The compound has shown significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : It is believed that the compound interferes with bacterial cell wall synthesis and protein synthesis, similar to other sulfonamide derivatives .

Anticancer Activity

The anticancer potential of the compound has also been investigated:

  • Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells .
  • Apoptotic Mechanism : The compound appears to activate the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Other Pharmacological Activities

The compound has been associated with several other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in animal models of arthritis .
  • Antioxidant Activity : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating potential use in oxidative stress-related conditions .

Study 1: Antimicrobial Efficacy

In a study published in Chemistry & Biology Interface, researchers synthesized various thiazole derivatives and evaluated their antimicrobial efficacy. Among these, the derivative containing the sulfamoyl group showed promising results against Bacillus subtilis with an MIC of 16 µg/mL .

Study 2: Anticancer Properties

A recent investigation into the anticancer properties highlighted that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

Summary of Findings

Activity TypeObservationsReference
AntimicrobialMIC values: 8-32 µg/mL against various bacteria
AnticancerIC50 ~15 µM for MCF-7 cells; apoptosis induction
Anti-inflammatoryReduced inflammation markers in animal models
AntioxidantSignificant free radical scavenging activity

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